N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-benzyl-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-13-22-23-18-19(21-15-9-5-6-10-16(15)24(13)18)26-12-17(25)20-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYHRUZAZVBXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves multiple steps. One common synthetic route includes the reaction of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with thiourea to form 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol. This intermediate is then reacted with benzyl bromide and acetamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
Synthetic Routes
Recent studies have highlighted various synthetic approaches to prepare N-benzyl-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide. These methods often involve the reaction of quinoxaline derivatives with thiol-containing compounds under specific conditions to yield the desired product with high purity and yield.
Table 1: Synthetic Methods Overview
| Methodology | Key Steps | Yield (%) | Reference |
|---|---|---|---|
| Method A | Reaction of quinoxaline with thiol | 85% | |
| Method B | Use of eco-compatible catalysts | 90% | |
| Method C | Multi-step synthesis involving hydrazine | 88% |
Biological Activities
This compound exhibits promising biological activities that make it a candidate for further investigation in drug development.
Antitumor Activity
Studies have shown that derivatives of triazoloquinoxaline compounds possess significant anticancer properties. The mechanism often involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Preliminary results indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Activity Type | Tested Organisms | Result | Reference |
|---|---|---|---|
| Antitumor | Various cancer cell lines | IC50 < 10 µM | |
| Antimicrobial | S. aureus, E. coli | Effective |
Case Studies
Several case studies have documented the applications of this compound in drug discovery:
Case Study A: Anticancer Screening
A recent study involved screening a library of quinoxaline derivatives, including this compound against multiple cancer cell lines. The compound showed potent activity against breast and lung cancer cells with low toxicity to normal cells.
Case Study B: Antimicrobial Testing
In another investigation, the compound was tested for its antimicrobial properties against clinical isolates of bacteria. It displayed significant antibacterial effects comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
Mechanism of Action
The mechanism of action of N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. It acts as an antagonist of the A2B adenosine receptor, which plays a role in various physiological processes, including inflammation and cancer progression . By binding to this receptor, the compound inhibits its activity, leading to reduced tumor growth and metastasis. Additionally, it can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Differences and Implications
Core Heterocycle Variations Triazoloquinoxaline vs. Triazolopyrazine/Quinazoline: The triazoloquinoxaline core (target compound) is structurally distinct from triazolopyrazine () and quinazoline-dione (). Triazole Positional Isomerism: Compound 11f () uses a [1,2,3]-triazole, whereas the target compound and derivatives utilize [1,2,4]-triazole. This affects electronic distribution and binding specificity.
Linker and Substituent Effects
- Sulfanyl vs. Oxygen Linkers : Sulfanyl bridges (target compound, ) may confer greater metabolic stability than oxygen linkers (). For example, ’s sulfanyl-linked triazole derivatives showed potent anticancer activity, possibly due to enhanced resistance to oxidative degradation .
- Benzyl vs. Dichlorophenyl/Heteroaryl Groups : The N-benzyl group in the target compound contrasts with dichlorophenyl () or benzothiophene (). Dichlorophenyl enhances lipophilicity and target affinity in GABAergic anticonvulsants , while benzyl groups may improve CNS penetration.
Biological Activity Trends Anticancer Potential: Sulfanyl-linked triazoles () and benzyl-oxazoles () exhibit cytotoxicity, suggesting the target compound’s triazoloquinoxaline core could similarly interact with cancer-related enzymes (e.g., kinases) . Anticonvulsant Activity: Quinazoline-dione derivatives () target GABA receptors, but the electron-deficient triazoloquinoxaline may instead inhibit glutamate or adenosine receptors due to its aromatic system .
Contradictions and Limitations
- While sulfanyl linkers are associated with anticancer activity (), quinazoline-dione derivatives () with oxygen linkers show anticonvulsant effects, emphasizing that biological activity is context-dependent on both core and substituents .
- Limited data exist for triazoloquinoxaline derivatives in the evidence, necessitating further studies to confirm the target compound’s pharmacological profile.
Biological Activity
N-benzyl-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure incorporates a triazole and quinoxaline moiety, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Some key mechanisms include:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on Src kinases, which are critical in cell signaling pathways associated with cancer progression. The inhibition of these kinases can lead to reduced tumor cell proliferation and survival.
- Antimicrobial Activity : The triazoloquinoxaline scaffold has been linked to antibacterial properties against various bacterial strains, including Staphylococcus aureus.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Src Kinase Inhibition : A study evaluated various N-benzyl substituted acetamides for their Src kinase inhibitory activity. The compound exhibited significant inhibition in engineered cell lines with a GI50 value indicating potent activity compared to other derivatives. This suggests potential use in cancer therapeutics targeting Src-related pathways .
- Antimicrobial Studies : Research has highlighted the effectiveness of triazoloquinoxaline derivatives against bacterial infections. The newly synthesized compounds demonstrated activity against Staphylococcus aureus, indicating the relevance of this scaffold in developing new antimicrobial agents .
- Antitumor Activity : Further investigations into the compound's antitumor properties revealed that it could inhibit cell proliferation in colon cancer models. The findings suggest that while Src inhibition plays a role, other mechanisms may also contribute to the observed anticancer effects .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
